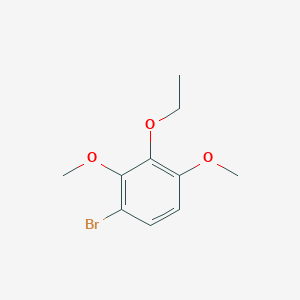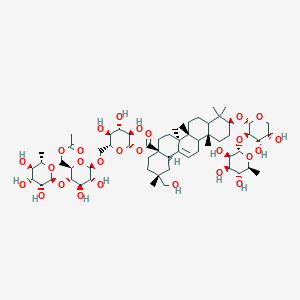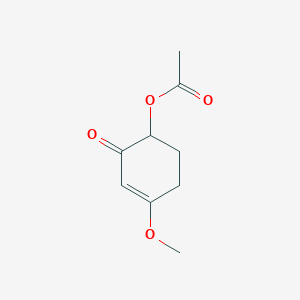
4-Methoxy-2-oxocyclohex-3-en-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2-oxocyclohex-3-en-1-yl acetate is an organic compound with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol It is characterized by a cyclohexene ring substituted with a methoxy group, an oxo group, and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate typically involves the reaction of 4-methoxy-2-oxocyclohex-3-en-1-ol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality .
化学反応の分析
Types of Reactions
4-Methoxy-2-oxocyclohex-3-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
4-Methoxy-2-oxocyclohex-3-en-1-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances and flavoring agents
作用機序
The mechanism of action of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate involves its interaction with specific molecular targets. The methoxy and oxo groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating various biochemical pathways .
類似化合物との比較
Similar Compounds
2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propanoic acid: Similar in structure but with a propanoic acid group instead of an acetate ester.
3-Oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)benzoate: Contains a benzoate ester and a methylsulfonyl group.
Uniqueness
4-Methoxy-2-oxocyclohex-3-en-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various applications .
特性
分子式 |
C9H12O4 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
(4-methoxy-2-oxocyclohex-3-en-1-yl) acetate |
InChI |
InChI=1S/C9H12O4/c1-6(10)13-9-4-3-7(12-2)5-8(9)11/h5,9H,3-4H2,1-2H3 |
InChIキー |
VGEPTHLWVBRAHT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CCC(=CC1=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Fluorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080046.png)
![6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14080049.png)
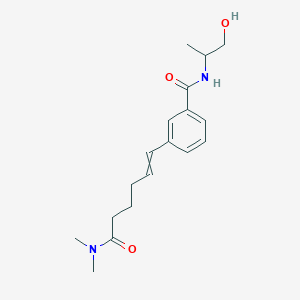
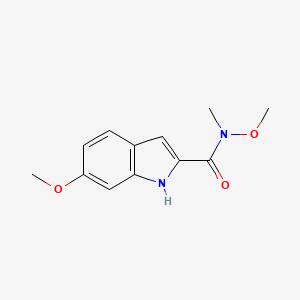
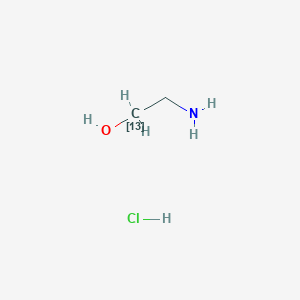
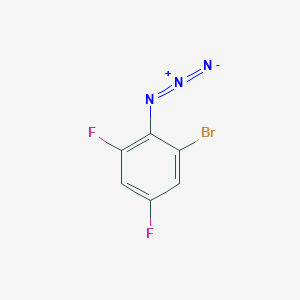
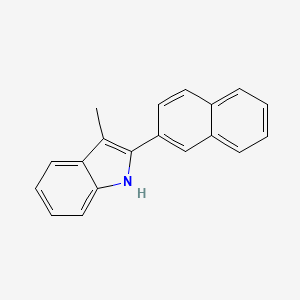
![4-(Trifluoromethoxy)-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14080068.png)
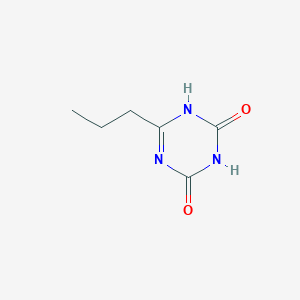
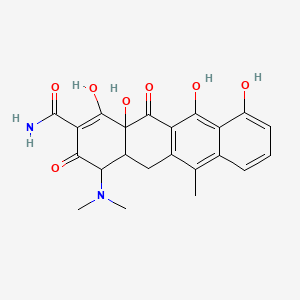
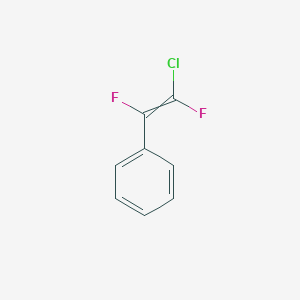
![N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14080078.png)
